N-(1H-indazol-5-yl)pyridine-3-carboxamide
Overview
Description
N-(1H-indazol-5-yl)pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of indazole and pyridine Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring, while pyridine is a simple aromatic ring with a nitrogen atom
Mechanism of Action
Target of Action
The primary target of N-(1H-indazol-5-yl)pyridine-3-carboxamide is Cyclin-Dependent Kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
This compound interacts with its target, CDK7, by inhibiting its activity . This inhibition disrupts the normal function of CDK7, leading to changes in cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 affects multiple biochemical pathways. One of the most significant effects is the disruption of cell cycle progression, specifically blocking the transition from the G0 to G1 phase . This leads to a decrease in cell proliferation, particularly in neoplastic cell lines .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth. It has been found to inhibit the growth of many neoplastic cell lines at concentrations lower than 1 μM . This makes it a potential candidate for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
N-(1H-indazol-5-yl)pyridine-3-carboxamide has been found to interact with multiple receptors, making it a valuable candidate for the development of new therapeutic derivatives . Indazole derivatives, including this compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules within the cell . It has been reported to show comparable activity to the reference compound SAHA in terms of cytotoxicity, as well as HDAC inhibition .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show potent inhibitory activity against HDAC6 .
Temporal Effects in Laboratory Settings
It has been reported to show potent inhibitory activity against HDAC6 over time .
Dosage Effects in Animal Models
Its derivatives have been reported to show various biological activities, suggesting that it may also exhibit dose-dependent effects .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may also be involved in various metabolic pathways .
Transport and Distribution
Its high absorption ability, low metabolic activity, and low toxicity suggest that it may be efficiently transported and distributed within cells .
Subcellular Localization
Its interactions with various biomolecules suggest that it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)pyridine-3-carboxamide typically involves the formation of the indazole ring followed by the attachment of the pyridine-3-carboxamide moiety. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring. The pyridine-3-carboxamide group can then be introduced through various coupling reactions, such as amidation or esterification.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced or hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(1H-indazol-5-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds like 1-methyl-1H-indazole-5-carboxamide and 1-phenyl-1H-indazole-3-carboxamide share structural similarities with N-(1H-indazol-5-yl)pyridine-3-carboxamide.
Pyridine derivatives: Compounds such as pyridine-3-carboxamide and 2-chloropyridine-3-carboxamide also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the indazole and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components.
Properties
IUPAC Name |
N-(1H-indazol-5-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12/h1-8H,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPBGCMLNTWVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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